
ペオニジン3-ガラクトシド
説明
ペオニジン-3-O-ガラクトシド (塩化物) は、アントシアニンの一種であり、フラボノイドの一種で、多くの果物、野菜、花の色が赤、紫、青になる原因となっています。 この化合物は、抗酸化作用で知られており、クランベリーや紫色のサツマイモなど、さまざまな植物に自然に存在しています 。 ペオニジン-3-O-ガラクトシド (塩化物) の分子式は C22H23ClO11 で、分子量は 498.86 g/mol です .
2. 製法
合成経路と反応条件: ペオニジン-3-O-ガラクトシド (塩化物) は、ペオニジンをガラクトースでグリコシル化する化学反応によって合成できます。 このプロセスは、通常、触媒と特定の反応条件を使用して、ガラクトース部分をペオニジン分子に正しく結合させる必要があります .
工業的生産方法: ペオニジン-3-O-ガラクトシド (塩化物) の工業的生産では、クランベリーや紫色のサツマイモなどの天然資源からの抽出が一般的です。 抽出プロセスには、溶媒抽出、精製、結晶化などの手順が含まれ、高純度の化合物を得ることができます .
反応の種類:
酸化: ペオニジン-3-O-ガラクトシド (塩化物) は酸化反応を起こす可能性があり、キノンやその他の酸化誘導体の生成につながる可能性があります。
還元: この化合物は、特定の条件下で還元され、アントシアニンの還元形を生じさせることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
主な生成物:
4. 科学研究への応用
ペオニジン-3-O-ガラクトシド (塩化物) は、さまざまな科学研究に応用されています。
化学: 天然色素や、アントシアニンの性質を研究するためのモデル化合物として使用されています。
生物学: この化合物の抗酸化作用は、酸化ストレスや細胞保護に関する研究において重要です。
医学: 研究によると、抗炎症作用や抗がん作用など、潜在的な健康上の利点があることが示されています。 .
産業: ペオニジン-3-O-ガラクトシド (塩化物) は、食品業界では天然色素として、化粧品業界では肌保護効果のために使用されています
科学的研究の応用
Peonidin-3-O-galactoside (chloride) has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and a model compound for studying the properties of anthocyanins.
Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: Research has shown potential health benefits, including anti-inflammatory and anti-cancer properties. .
Industry: Peonidin-3-O-galactoside (chloride) is used in the food industry as a natural colorant and in the cosmetic industry for its skin-protective effects
作用機序
ペオニジン-3-O-ガラクトシド (塩化物) は、主にその抗酸化作用によって効果を発揮します。フリーラジカルや活性酸素種を捕捉し、細胞を酸化損傷から保護します。この化合物は、炎症やアポトーシスに関与するものを含む、さまざまなシグナル伝達経路を調節します。 その分子標的は、酸化ストレスや炎症反応に関与する酵素や受容体です .
類似化合物:
- シアニジン-3-O-ガラクトシド (塩化物)
- デルフィニジン-3-O-ガラクトシド (塩化物)
- マルビジン-3-O-ガラクトシド (塩化物)
- ペラルゴニジン-3-O-ガラクトシド (塩化物)
比較: ペオニジン-3-O-ガラクトシド (塩化物) は、特定のグリコシル化パターンと塩化物イオンの存在により、ユニークです。他のアントシアニンと比較して、さまざまな pH 条件下で、明確な抗酸化作用と安定性を示します。 そのため、安定性と抗酸化作用が重要な用途において特に役立ちます .
生化学分析
Biochemical Properties
Peonidin 3-galactoside plays a crucial role in biochemical reactions, particularly due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production . This interaction occurs through hydrogen bonding and van der Waals forces, leading to the inhibition of melanin synthesis . Additionally, peonidin 3-galactoside can quench free radicals, thereby protecting cells from oxidative stress .
Cellular Effects
Peonidin 3-galactoside exerts several effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the PI3K/Akt/GSK3β signaling pathway, which is crucial for cell survival and proliferation . Furthermore, peonidin 3-galactoside has been shown to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s defense mechanisms against oxidative damage .
Molecular Mechanism
At the molecular level, peonidin 3-galactoside exerts its effects through various mechanisms. It binds to tyrosinase, leading to the inhibition of this enzyme’s activity . This binding induces conformational changes in tyrosinase, reducing its hydrophobicity and altering its function . Additionally, peonidin 3-galactoside can modulate gene expression by interacting with transcription factors and influencing epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of peonidin 3-galactoside can change over time. The compound is relatively stable under certain conditions but can degrade when exposed to light and high temperatures . Long-term studies have shown that peonidin 3-galactoside can maintain its antioxidant properties over extended periods, although its efficacy may diminish with prolonged exposure to adverse conditions .
Dosage Effects in Animal Models
The effects of peonidin 3-galactoside vary with different dosages in animal models. At low doses, it has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, peonidin 3-galactoside may exhibit toxic effects, including potential damage to liver and kidney tissues . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Peonidin 3-galactoside is involved in several metabolic pathways. It is metabolized by enzymes such as catechol-O-methyltransferase, which converts it into peonidin . This conversion is part of the anthocyanin metabolism, which includes various enzymatic reactions that modify the structure and function of these compounds . Peonidin 3-galactoside can also influence metabolic flux by modulating the levels of other metabolites involved in antioxidant defense .
Transport and Distribution
Within cells and tissues, peonidin 3-galactoside is transported and distributed through specific transporters and binding proteins. It can cross cell membranes and accumulate in various cellular compartments . The compound’s distribution is influenced by its interactions with transport proteins, which facilitate its movement across cellular barriers . This distribution is crucial for its biological activity, as it determines the sites of action within the body.
Subcellular Localization
Peonidin 3-galactoside is localized in specific subcellular compartments, which affects its activity and function. It is primarily found in the vacuoles of plant cells, where it contributes to pigmentation . In animal cells, peonidin 3-galactoside can localize to the cytoplasm and nucleus, where it interacts with various biomolecules . This subcellular localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: Peonidin-3-O-galactoside (chloride) can be synthesized through chemical reactions involving the glycosylation of peonidin with galactose. The process typically involves the use of catalysts and specific reaction conditions to ensure the correct attachment of the galactose moiety to the peonidin molecule .
Industrial Production Methods: Industrial production of Peonidin-3-O-galactoside (chloride) often involves extraction from natural sources such as cranberries or purple sweet potatoes. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the compound in high purity .
Types of Reactions:
Oxidation: Peonidin-3-O-galactoside (chloride) can undergo oxidation reactions, which may lead to the formation of quinones and other oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms of anthocyanins.
Substitution: Substitution reactions can occur, particularly at the hydroxyl groups, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acetic anhydride and methanol are often employed in substitution reactions
Major Products:
類似化合物との比較
- Cyanidin-3-O-galactoside (chloride)
- Delphinidin-3-O-galactoside (chloride)
- Malvidin-3-O-galactoside (chloride)
- Pelargonidin-3-O-galactoside (chloride)
Comparison: Peonidin-3-O-galactoside (chloride) is unique due to its specific glycosylation pattern and the presence of a chloride ion. Compared to other anthocyanins, it has distinct antioxidant properties and stability under various pH conditions. This makes it particularly useful in applications where stability and antioxidant activity are crucial .
特性
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18+,19+,20-,22-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTNZDSOEFSAIZ-HVOKISQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28148-89-2 | |
| Record name | Peonidin 3-galactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028148892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PEONIDIN 3-GALACTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595285F29O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



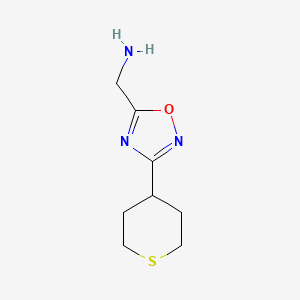
![1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472964.png)
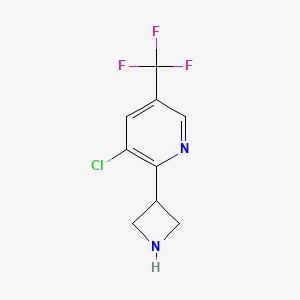
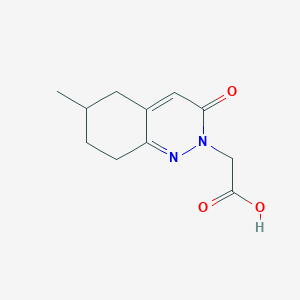
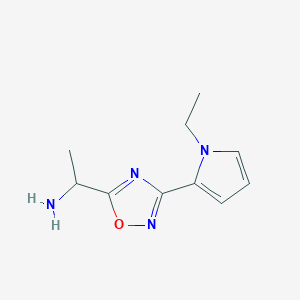
![tert-butyl 5-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472971.png)
![N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride](/img/structure/B1472972.png)

![1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472974.png)
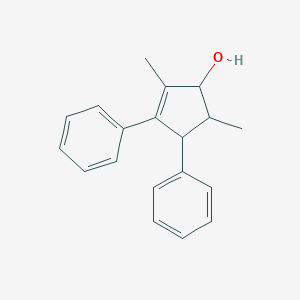
![[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid](/img/new.no-structure.jpg)

![2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1472978.png)
